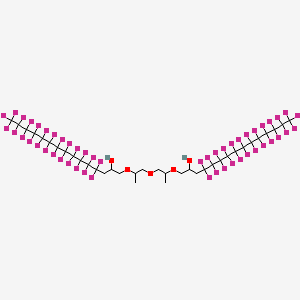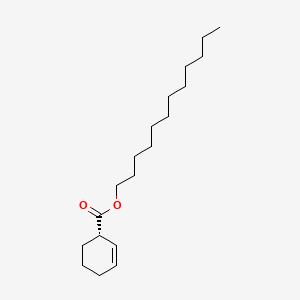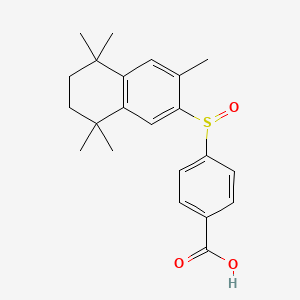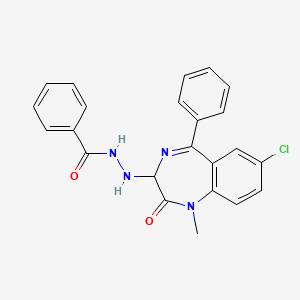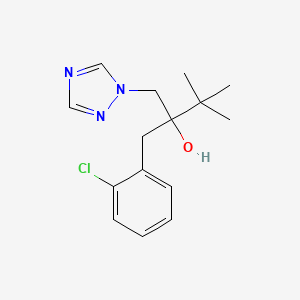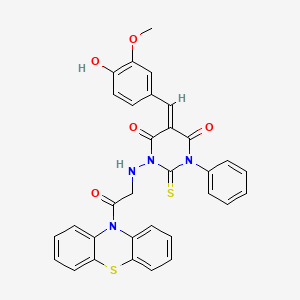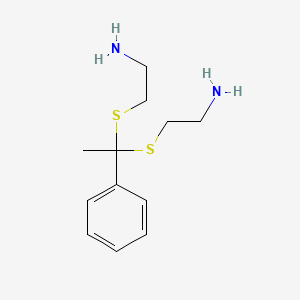
2,2'-((alpha-Methylbenzylidene)dithio)bis(ethylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine): is an organic compound with the molecular formula C12H20N2S2 It is characterized by the presence of a dithioether linkage and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) typically involves the reaction of alpha-methylbenzylidene chloride with 2-mercaptoethylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the thiol group, forming the dithioether linkage.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using solvent-free conditions or microwave-assisted synthesis to enhance the reaction rate and yield. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the cleavage of the dithioether linkage, forming thiols.
Substitution: The ethylamine groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophiles such as or can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to link biomolecules, such as proteins or nucleic acids, through its reactive amine groups.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) involves its ability to form covalent bonds with various substrates through its reactive amine and thiol groups. This allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparaison Avec Des Composés Similaires
- 2,2’-dithio-bis(ethylamine)
- 2,2’-dithio-bis(benzothiazole)
- 2,2’-dithio-bis(benzamide)
Comparison:
- 2,2’-dithio-bis(ethylamine): Similar in structure but lacks the alpha-methylbenzylidene group, which may affect its reactivity and applications.
- 2,2’-dithio-bis(benzothiazole): Contains a benzothiazole ring, which imparts different electronic properties and reactivity.
- 2,2’-dithio-bis(benzamide): Contains an amide group, which can influence its hydrogen bonding and solubility properties.
The uniqueness of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propriétés
Numéro CAS |
91486-02-1 |
|---|---|
Formule moléculaire |
C12H20N2S2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-[1-(2-aminoethylsulfanyl)-1-phenylethyl]sulfanylethanamine |
InChI |
InChI=1S/C12H20N2S2/c1-12(15-9-7-13,16-10-8-14)11-5-3-2-4-6-11/h2-6H,7-10,13-14H2,1H3 |
Clé InChI |
PHVWHVWGHGRGSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(SCCN)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)



